11-Deoxoglycyrrhetinic acid

Descripción general

Descripción

It is a minor component of licorice root, with contents of less than 0.4–0.5% . This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-ulcer, anti-allergic, antioxidant, hepatoprotective, hypolipidemic, antiviral, and antitumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

11-Deoxoglycyrrhetinic acid can be synthesized through the reduction of glycyrrhetic acid and its methyl ester using zinc dust and hydrochloric acid in dioxane . The starting compounds for these conversions are 3-oxo-11-deoxoglycyrrhetic acid and its 30-methyl ester, which are prepared via oxidation of the triterpenoids by pyridinium dichromate in dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, involving the use of common reagents and reaction conditions suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

11-Deoxoglycyrrhetinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Substitution: Beckmann rearrangement of 11-deoxo-glycyrrhetic acid 3-ketoxime involves the use of thionyl chloride in anhydrous dioxane.

Major Products

Oxidation: 2-Hydroxy-3-oxo-18 H-olean-1,12-dien-30-oic acid.

Reduction: This compound and its methyl ester.

Substitution: A-Homo-4-aza-3-oxo- and 3-cyano-3,4-seco-olean-4,12-diene derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

11-Deoxoglycyrrhetinic acid has been investigated for its anticancer effects, particularly against gastric cancer cells. Research indicates that both glycyrrhetinic acid and 11-DOGA induce apoptosis in gastric cancer cells through various mechanisms:

- Mechanism of Action : Both compounds promote cell cycle arrest in the G2 phase and upregulate p21 while downregulating cdc2 and cyclin B1. The translocation of BID from the nucleus to mitochondria is also involved in the apoptotic process induced by these compounds .

- In Vivo Studies : In animal models, 11-DOGA has demonstrated significant inhibition of tumor formation in nude mice, suggesting its potential as a therapeutic agent against gastric cancer .

Endocrine Effects

This compound exhibits activity as an inhibitor of 11β-hydroxysteroid dehydrogenases (HSDs), enzymes critical for steroid metabolism. The compound shows:

- Inhibition of Hepatic 11β-HSD : Similar to glycyrrhetinic acid, 11-DOGA effectively inhibits hepatic 11β-HSD activity, which plays a role in cortisol metabolism. This inhibition can influence corticosteroid levels and has implications for conditions like hypertension and metabolic syndrome .

- Reduced Side Effects : Unlike glycyrrhetinic acid, which can induce pseudoaldosteronism at high doses, 11-DOGA appears to have a more favorable side effect profile, making it a candidate for further investigation in endocrine-related therapies .

Anti-inflammatory and Other Pharmacological Activities

Research has also highlighted the anti-inflammatory properties of this compound:

- Anti-inflammatory Mechanisms : The compound has shown potential in reducing inflammation without the adverse effects associated with glycyrrhetinic acid. This property is particularly beneficial in developing treatments for inflammatory diseases .

- Other Therapeutic Uses : Preliminary studies suggest that 11-DOGA may also possess antiulcer and antiallergic activities, broadening its therapeutic applications beyond oncology and endocrinology .

Structural Modifications and Derivatives

The exploration of structural modifications of glycyrrhetinic acid has led to the development of various derivatives with enhanced pharmacological properties:

These modifications have shown varying degrees of efficacy against different cancer cell lines, underscoring the importance of structural features in determining biological activity.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Gastric Cancer Treatment : A study demonstrated that treatment with 11-DOGA led to significant apoptosis in gastric cancer cells compared to controls, indicating its potential as an effective treatment option .

- Endocrine Regulation : In rat models, administration of 11-DOGA resulted in altered corticosteroid levels without the adverse effects seen with glycyrrhetinic acid, suggesting its utility in managing conditions related to steroid metabolism .

Mecanismo De Acción

The mechanism of action of 11-Deoxoglycyrrhetinic acid involves its interaction with various molecular targets and pathways. It has been shown to reduce blood glucose concentration in diabetic models by 34% compared with the control after 120 minutes . The exact molecular targets and pathways involved in its hypoglycemic activity are still under investigation.

Comparación Con Compuestos Similares

11-Deoxoglycyrrhetinic acid is compared with other similar triterpenoids derived from licorice root, such as glycyrrhetic acid and its derivatives .

List of Similar Compounds

- Glycyrrhetic acid

- Glycyrrhizin

- Oleanolic acid

- Ursolic acid

Actividad Biológica

11-Deoxoglycyrrhetinic acid (11-DOGA) is a structurally modified derivative of glycyrrhetinic acid, a triterpenoid compound primarily derived from licorice root. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activities of 11-DOGA, highlighting its mechanisms of action, therapeutic potential, and recent research findings.

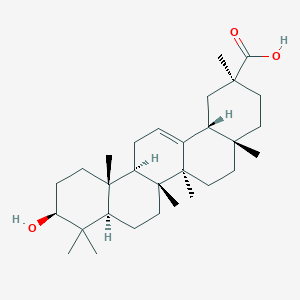

Chemical Structure and Properties

This compound is characterized by its triterpenoid structure, which includes a ketone group at the C-11 position. This modification is significant as it enhances certain biological activities while reducing potential side effects associated with glycyrrhetinic acid, such as pseudoaldosteronism.

Biological Activities

1. Antitumor Activity

Recent studies have demonstrated that 11-DOGA exhibits potent antitumor effects across various cancer cell lines. The mechanisms underlying its anticancer activity include:

- Induction of Apoptosis : 11-DOGA triggers apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, leading to cell death.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells, inhibiting their proliferation.

- Inhibition of Invasion and Metastasis : 11-DOGA reduces the invasive capabilities of cancer cells by downregulating proteins involved in metastasis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) .

Table 1 summarizes the cytotoxic effects of 11-DOGA on various cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Hepatocellular Carcinoma | 12.5 | Apoptosis induction, cell cycle arrest |

| Gastric Cancer | 10.0 | Inhibition of invasion |

| Lung Cancer | 15.0 | Caspase activation |

2. Anti-inflammatory Activity

11-DOGA has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines through modulation of signaling pathways such as NF-κB and MAPK . This makes it a potential candidate for treating inflammatory diseases.

3. Hepatoprotective Effects

Research indicates that 11-DOGA provides hepatoprotective benefits by reducing oxidative stress and inflammation in liver cells. This activity is particularly relevant for conditions like non-alcoholic fatty liver disease (NAFLD) and hepatitis .

Case Studies

Several case studies have highlighted the efficacy of 11-DOGA in preclinical models:

- Case Study 1 : In a study involving Wistar rats with induced liver damage, administration of 11-DOGA significantly improved liver function markers compared to control groups, supporting its hepatoprotective role.

- Case Study 2 : A mouse model of lung cancer treated with 11-DOGA showed reduced tumor size and metastasis compared to untreated controls, indicating its potential as an anticancer agent.

Recent Research Findings

Recent advancements in drug delivery systems have aimed to enhance the bioavailability and efficacy of 11-DOGA. Nanoparticle-based delivery methods have shown promise in improving the solubility and targeted delivery of this compound to tumor sites . Additionally, structural modifications continue to be explored to develop more potent derivatives with fewer side effects.

Propiedades

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFSMVXQUWRSIW-BTJIZOSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-Deoxoglycyrrhetinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

564-16-9 | |

| Record name | 11-Deoxyglycyrrhetinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Deoxoglycyrrhetinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | 11-Deoxoglycyrrhetinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.